molecular formula C17H18FN3O4 B129235 N-Desmethyl ofloxacin CAS No. 82419-52-1

N-Desmethyl ofloxacin

Cat. No. B129235
CAS RN: 82419-52-1
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-UHFFFAOYSA-N
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Description

“N-Desmethyl ofloxacin” is an antibiotic drug that belongs to the fluoroquinolone class of antibiotics. It is a derivative of ofloxacin and is used to treat bacterial infections. It is also known as Ofloxacin Impurities . It is one of the active metabolites of ofloxacin, a drug prescribed for treating bacterial infections (effective against both Gram-positive and Gram-negative bacteria) that acts by inhibiting the enzyme DNA gyrase .


Synthesis Analysis

The synthesis of N-Desmethyl ofloxacin involves modifying the carboxylic acid at C-6 . This modification leads to the creation of novel ofloxacin analogues . The synthesized compounds were tested for antimicrobial activity, and the results were analyzed based on structural basis using in-silico docking studies .


Molecular Structure Analysis

The molecular formula of N-Desmethyl ofloxacin is C17H18FN3O4 . The molecular weight is 347.34 . The IUPAC name is 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .


Chemical Reactions Analysis

N-Desmethyl ofloxacin is used as an analytical reference standard for the determination of the analyte in biological samples by high-pressure liquid chromatography with fluorescence detection . It is also used in capillary electrophoresis using laser-induced fluorescence detection technique .


Physical And Chemical Properties Analysis

N-Desmethyl ofloxacin has a molecular weight of 347.34 . It is a neat product . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmacokinetics and Antimicrobial Activity

  • Pharmacokinetics in Renal Failure : N-Desmethyl ofloxacin has been studied for its pharmacokinetics and antimicrobial activity, particularly in patients with impaired renal function. It has shown significant antimicrobial activity, though less than that of ofloxacin, its parent drug. In patients with chronic renal failure, extended half-life and low serum concentrations of N-Desmethyl ofloxacin were observed (White et al., 2012).

Antibacterial Activity and Clinical Applications

  • Oral Administration and Efficacy : Ofloxacin, including its metabolites like N-Desmethyl ofloxacin, has been effective in treating various infections, including skin, urinary tract, and lower respiratory tract infections. Its broad-spectrum antibacterial activity includes efficacy against gram-positive, gram-negative, and some anaerobic bacteria (Sanders, 1992).

Metabolism in Hemodialysis Patients

  • Pharmacokinetics in Hemodialysis : The pharmacokinetics of ofloxacin and its metabolites, including N-Desmethyl ofloxacin, in hemodialysis patients, indicates the need for dosage adjustments. The study found variable absorption and plasma half-life, suggesting that therapeutic drug monitoring might be necessary (White et al., 1988).

Analytical Detection and Measurement

  • High-Performance Liquid Chromatography : A method using high-performance liquid chromatography (HPLC) for the simultaneous determination of N-Desmethyl ofloxacin and other metabolites in serum and urine has been developed. This method demonstrates high sensitivity and selectivity, useful in analytical chemistry (Okazaki et al., 1991).

Synthesis of Derivatives

  • Levofloxacin Derivatives Synthesis : Research into synthesizing levofloxacin derivatives, using N-desmethyl levofloxacin as a precursor, has shown significant antibacterial activities, particularly against Gram-positive bacteria. These findings suggest potential applications in developing new antimicrobial agents (Mohammadhosseini et al., 2012).

Future Directions

The future directions of N-Desmethyl ofloxacin could involve the development of siderophore antibiotic conjugates . This approach, known as the ‘Trojan horse’ approach, hijacks the iron transport system of bacteria to deliver antibiotics directly into cells . This could potentially reinvigorate the activity of existing antibiotics like N-Desmethyl ofloxacin .

properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017803
Record name N-Desmethyl ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl ofloxacin

CAS RN

82419-52-1
Record name N-Desmethyl ofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82419-52-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYL OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4363I4ED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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